H-Tyr-cys-phe-ala-trp-lys-thr-phe-cys-OH
Description
Significance of Peptide-Based Research in Chemical Biology
Peptides, which are short chains of amino acids linked by peptide bonds, are fundamental to a vast array of biological processes. nih.gov They function as hormones, neurotransmitters, and signaling molecules, thereby regulating numerous physiological functions. longdom.org In the realm of chemical biology and drug discovery, peptides are of significant interest due to their high specificity, potency, and low toxicity compared to traditional small molecule drugs. mdpi.com
The versatility of peptides allows them to serve as valuable tools for investigating complex cellular and biological processes. mdpi.com Researchers utilize synthetic peptides to study protein functions, understand enzyme-substrate interactions, and develop new therapeutic agents for a variety of diseases, including cancer, metabolic disorders, and cardiovascular conditions. longdom.orgbiomatik.com Advances in synthetic methodologies, such as solid-phase peptide synthesis (SPPS) and cyclization strategies, have expanded the ability to create novel peptide structures with enhanced stability and pharmacokinetic properties, overcoming previous limitations like enzymatic degradation. mdpi.com
Overview of Somatostatin (B550006) and its Receptor Subtypes (sst1-sst5)
Somatostatin, also known as somatotropin release-inhibiting factor (SRIF), is a naturally occurring peptide hormone that regulates the endocrine system and various physiological processes. bachem.commdpi.com It exists in two primary forms, a 14-amino acid peptide (SRIF-14) and a 28-amino acid peptide (SRIF-28). nih.gov Somatostatin's primary role is inhibitory; it modulates the secretion of numerous hormones, including growth hormone (GH), insulin, glucagon, and gastrin. bachem.comnih.gov It also functions as a neurotransmitter in the central nervous system and is involved in processes like cell growth and proliferation. bachem.commdpi.com
Somatostatin exerts its wide-ranging effects by binding to a family of five distinct G-protein-coupled receptors (GPCRs), designated as somatostatin receptor subtypes 1 through 5 (sst1, sst2, sst3, sst4, and sst5). bachem.commdpi.com These receptor subtypes are distributed differently throughout the body's tissues and activate distinct intracellular signaling pathways upon binding to somatostatin. bachem.comnih.gov This differential expression and signaling capability are key to the diverse biological actions of somatostatin. bachem.com While all subtypes bind the natural forms of somatostatin, the development of synthetic analogs has allowed for the creation of ligands that selectively target specific receptor subtypes. nih.gov
Rationale for Selective Somatostatin Receptor Subtype 4 (sst4) Agonist Development
The development of agonists that selectively target the somatostatin receptor subtype 4 (sst4) has become a significant area of pharmaceutical research. This focus is driven by the unique physiological roles attributed to the sst4 receptor, which distinguish it from the other subtypes. nih.govresearchgate.net Research has shown that the sst4 receptor is particularly involved in mediating analgesic (pain-relieving) and anti-inflammatory effects. nih.govmdpi.com
Activation of the sst4 receptor has been demonstrated to inhibit neurogenic inflammation and reduce neuropathic pain in various preclinical models. nih.govnih.gov Unlike other somatostatin receptors, such as sst2 and sst5 which are heavily involved in regulating hormone secretion, sst4 activation appears to be largely devoid of these endocrine actions. researchgate.netmdpi.com This characteristic makes sst4 an attractive therapeutic target, as selective agonists could potentially provide pain and inflammation relief without the side effects associated with broader somatostatin receptor activation, such as hormonal disturbances. researchgate.netmdpi.com Consequently, sst4 agonists are considered promising candidates for developing novel drugs for conditions with unmet medical needs, like chronic neuropathic pain and inflammatory diseases. nih.govresearchgate.net
Historical Context of H-Tyr-cys-phe-ala-trp-lys-thr-phe-cys-OH in sst4 Ligand Discovery
The compound this compound emerged from research efforts to develop potent and selective ligands for somatostatin receptor subtypes. Its discovery is part of a broader scientific endeavor to understand the structure-activity relationships of somatostatin analogs. The core pharmacophore essential for somatostatin receptor activity was identified as the Phe-D-Trp-Lys-Thr fragment. proquest.com
Specifically, this compound was identified and characterized as a selective sst4 agonist. novoprolabs.com In competitive radioligand displacement experiments, this peptide demonstrated a high affinity for the sst4 receptor, with an IC50 value of 2.0 ± 0.5 nM. novoprolabs.com In contrast, its affinity for other somatostatin receptor subtypes was significantly lower, with IC50 values greater than 1000 nM for sst1, and 622 nM, 624 nM, and 692 nM for sst2, sst3, and sst5, respectively. novoprolabs.com These findings, published in 2003 by J. Erchegyi and colleagues, established this cyclic peptide as a key tool compound in the exploration of sst4 receptor function and a lead structure in the quest for sst4-selective therapeutic agents. novoprolabs.com
Compound and Receptor Information
The following tables provide details on the chemical compounds and receptors discussed in this article.
Table 1: Peptide and Compound Details
| Compound Name/Identifier | Chemical Formula | Molecular Weight ( g/mol ) | Type |
|---|---|---|---|
| This compound | C₅₇H₇₁N₁₁O₁₂S₂ | 1166.37 | Cyclic Peptide |
| Somatostatin-14 (SRIF-14) | C₇₆H₁₀₄N₁₈O₁₉S₂ | 1637.9 | Endogenous Peptide Hormone |
| Somatostatin-28 (SRIF-28) | C₁₃₄H₁₈₈N₃₈O₄₁S₂ | 3149.5 | Endogenous Peptide Hormone |
| J-2156 | Not Applicable | Not Applicable | Non-peptide sst4 Agonist |
Table 2: Somatostatin Receptor Subtype Binding Affinity for this compound
| Receptor Subtype | IC50 (nM) |
|---|---|
| sst1 | >1000 |
| sst2 | 622 ± 85 |
| sst3 | 624 ± 213 |
| sst4 | 2.0 ± 0.5 |
| sst5 | 692 ± 1 |
Data from competitive radioligand displacement experiments. novoprolabs.com
Structure
2D Structure
Properties
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H73N11O12S2/c1-32(61-52(74)43(26-34-13-5-3-6-14-34)64-55(77)46(30-81)66-50(72)40(59)25-36-20-22-38(70)23-21-36)49(71)63-45(28-37-29-60-41-18-10-9-17-39(37)41)54(76)62-42(19-11-12-24-58)51(73)68-48(33(2)69)56(78)65-44(27-35-15-7-4-8-16-35)53(75)67-47(31-82)57(79)80/h3-10,13-18,20-23,29,32-33,40,42-48,60,69-70,81-82H,11-12,19,24-28,30-31,58-59H2,1-2H3,(H,61,74)(H,62,76)(H,63,71)(H,64,77)(H,65,78)(H,66,72)(H,67,75)(H,68,73)(H,79,80)/t32-,33+,40-,42-,43-,44-,45-,46-,47-,48-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSJPLZYMILRCA-UVRUNXMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CS)NC(=O)C(CC5=CC=C(C=C5)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CS)NC(=O)[C@H](CC5=CC=C(C=C5)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H73N11O12S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1168.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Physicochemical Characterization
Solid-Phase Peptide Synthesis (SPPS) Strategies for Cyclic Disulfide Peptides
SPPS is the cornerstone of modern peptide synthesis, allowing for the stepwise addition of amino acids to a growing chain anchored to a solid resin support lcms.cz. This method is particularly well-suited for producing cyclic disulfide peptides, though it requires careful planning regarding protecting groups and the cyclization strategy.
The most prevalent strategy in contemporary SPPS is based on the use of the 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of each amino acid iris-biotech.degoogle.com. The Fmoc group is base-labile, typically removed by treatment with a piperidine (B6355638) solution, a mild condition that leaves the acid-labile side-chain protecting groups intact iris-biotech.deacs.org.
This concept is central to the principle of orthogonal protection , which is essential for synthesizing modified or complex peptides nih.govresearchgate.net. An orthogonal protection scheme employs multiple classes of protecting groups, where each class can be removed by a specific chemical mechanism without affecting the others iris-biotech.deresearchgate.net. This allows for selective deprotection of certain residues for modification, such as the cyclization of the two cysteine residues in the target peptide.
In the synthesis of H-Tyr-cys-phe-ala-trp-lys-thr-phe-cys-OH, a typical orthogonal protection scheme would involve:
Temporary Nα-Fmoc protection for all amino acids, removed at each coupling step.
Permanent, acid-labile side-chain protection for reactive amino acid residues, which are removed during the final cleavage from the resin iris-biotech.de.
The selection of appropriate side-chain protecting groups is critical to prevent unwanted side reactions during chain assembly.
Table 1: Typical Side-Chain Protecting Groups in Fmoc-SPPS for the Target Peptide
| Amino Acid | Side-Chain Functional Group | Common Protecting Group(s) | Cleavage Condition |
|---|---|---|---|
| Tyrosine (Tyr) | Phenolic hydroxyl (-OH) | tert-Butyl (tBu) | Acidolysis (e.g., TFA) iris-biotech.de |
| Cysteine (Cys) | Thiol (-SH) | Trityl (Trt), Acetamidomethyl (Acm) | Acidolysis (Trt); Iodine/Mild Acid (Acm) nih.gov |
| Tryptophan (Trp) | Indole (B1671886) nitrogen | tert-Butoxycarbonyl (Boc) | Acidolysis (e.g., TFA) acs.org |
| Lysine (B10760008) (Lys) | ε-Amino (-NH2) | tert-Butoxycarbonyl (Boc) | Acidolysis (e.g., TFA) csic.es |
| Threonine (Thr) | Hydroxyl (-OH) | tert-Butyl (tBu) | Acidolysis (e.g., TFA) iris-biotech.de |
This table presents common protecting groups used in Fmoc-based solid-phase peptide synthesis. The choice of protecting group for Cysteine depends on the disulfide bond formation strategy.
The formation of the disulfide bridge between the two cysteine residues is a critical step that confers the cyclic structure and conformational stability to the peptide nih.govspringernature.comacs.org. This oxidation reaction can be performed either while the peptide is still attached to the solid support (on-resin) or after it has been cleaved into solution (in-solution) nih.govnih.gov.
On-resin cyclization is often favored as it takes advantage of a phenomenon known as "pseudo-dilution" nih.gov. The peptide chains, being anchored to the polymer matrix, are isolated from one another, which promotes intramolecular disulfide bond formation and suppresses the formation of intermolecular dimers or oligomers nih.govnih.gov. This can lead to higher yields and purities of the desired monomeric cyclic peptide nih.gov.
In-solution cyclization involves cleaving the linear, protected peptide from the resin and then performing the oxidation in a dilute solution acs.orgnih.gov. While effective, this method requires careful control of peptide concentration to minimize polymerization acs.org.
Common methods for inducing disulfide bond formation include:
Air Oxidation: A straightforward method where the deprotected dithiol peptide is stirred in an aqueous buffer (pH 7.5-8.5), allowing atmospheric oxygen to act as the oxidant lifetein.com.
Potassium Ferricyanide (K3[Fe(CN)6]): A common and efficient chemical oxidant used for this purpose nih.gov.
Iodine (I2): Often used for the simultaneous deprotection of S-Acm groups and subsequent oxidation to form the disulfide bridge nih.gov.
Thallium(III) Trifluoroacetate (B77799): A mild oxidant that can cleave various S-protecting groups with spontaneous formation of the disulfide bond nih.gov.
The choice of method depends on the specific protecting group strategy and the desired reaction conditions.
Following synthesis, cleavage, and cyclization, the crude peptide product is a mixture containing the target peptide along with various impurities such as truncated or deletion sequences jpt.comaltabioscience.com. Therefore, robust purification and analysis are mandatory.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the universally accepted method for both the purification and purity analysis of synthetic peptides altabioscience.comhplc.eupolypeptide.com. The principle of separation is based on the differential hydrophobicity of the components in the mixture gilson.com.
Stationary Phase: Typically a silica (B1680970) support modified with non-polar alkyl chains, most commonly C18 (octadecylsilyl) hplc.eu.
Mobile Phase: A gradient of an aqueous solvent (often containing an ion-pairing agent like TFA) and an organic solvent (typically acetonitrile) is used. Peptides elute as the concentration of the organic modifier increases, with more hydrophobic peptides being retained longer on the column lcms.czhplc.eu.
Mass Spectrometry (MS) is an indispensable tool for confirming the identity of the synthesized peptide altabioscience.comsb-peptide.com. It measures the molecular weight of the peptide with high accuracy, allowing for verification against the theoretical calculated mass altabioscience.com. When coupled with HPLC (LC-MS), it provides a powerful method to analyze the purity of the sample while simultaneously confirming the mass of the main peak and any impurities jpt.comgilson.com.
Considerations Regarding Trifluoroacetic Acid (TFA) Counterions in Peptide Research
Trifluoroacetic acid (TFA) is a ubiquitous reagent in peptide chemistry. It is used in high concentrations (typically 95%) for the final cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups iris-biotech.degenscript.com. Furthermore, it is commonly used as an ion-pairing agent at low concentrations (around 0.1%) in the mobile phase for RP-HPLC purification lcms.czgenscript.com.
As a result, the final lyophilized peptide product is typically isolated as a TFA salt, where the negatively charged trifluoroacetate anions (CF3COO⁻) form ionic bonds with the positively charged groups on the peptide, such as the N-terminus and the side chains of basic amino acids like Lysine genscript.commdpi.com.
The presence of these TFA counterions is not always benign. They can:
Influence the peptide's secondary structure and physicochemical properties genscript.comnih.gov.
Interfere with certain biological assays, sometimes exhibiting cellular toxicity or inhibiting cell growth genscript.comnih.gov.
Complicate spectroscopic analysis, as the TFA carbonyl group has a strong infrared absorption band that can overlap with the peptide's amide I band genscript.com.
For sensitive applications, it is often necessary to remove or replace the TFA counterions. This is typically achieved through ion-exchange procedures or repeated lyophilization from a solution containing a different acid, such as hydrochloric acid (to form the chloride salt) or acetic acid (to form the acetate (B1210297) salt) mdpi.comnih.gov.
Table 2: Methods for TFA Counterion Exchange and Quantification
| Method | Description | Purpose | Reference(s) |
|---|---|---|---|
| Ion-Exchange Chromatography | Passing the peptide solution through a resin that exchanges TFA⁻ for a different anion (e.g., Cl⁻, CH₃COO⁻). | TFA Removal/Exchange | nih.gov |
| Repeated Lyophilization | Dissolving the peptide in a dilute solution of a volatile acid (e.g., 10 mM HCl) and freeze-drying. The process is repeated multiple times. | TFA Removal/Exchange | mdpi.comscilit.com |
| ¹⁹F-NMR | Fluorine Nuclear Magnetic Resonance can directly detect and quantify the amount of TFA present in the sample. | Quantification | mdpi.com |
| Ion Chromatography | A chromatographic method specifically designed to separate and quantify ions, including trifluoroacetate. | Quantification | sb-peptide.comnih.gov |
Purity Assessment and Quality Control Methodologies
Rigorous quality control (QC) is essential to ensure that a synthetic peptide meets the required standards for its intended application polypeptide.comgenscript.com. The primary QC metrics for a peptide like this compound are identity, purity, and quantity.
Purity Assessment:
HPLC Purity: As described previously, RP-HPLC with UV detection (typically at 215-220 nm to detect the peptide backbone) is the standard method for determining the purity level altabioscience.compolypeptide.com. The purity is expressed as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Impurity Profiling: HPLC and LC-MS are used to identify potential process-related impurities, which may include deletion sequences (missing one or more amino acids), truncated sequences, or peptides with incompletely removed protecting groups jpt.comalmacgroup.com.
Identity Verification:
Mass Spectrometry: Confirms that the molecular weight of the synthesized peptide matches the expected theoretical mass sb-peptide.com.
Amino Acid Analysis (AAA): A quantitative method that involves hydrolyzing the peptide into its constituent amino acids and then quantifying each one. This verifies the amino acid composition and can also be used to determine the net peptide content.
Sequencing (MS/MS): Tandem mass spectrometry can be used to fragment the peptide and confirm the amino acid sequence gilson.com.
Enantiomeric Purity: Racemization, the conversion of an L-amino acid to a D-amino acid, can be a side reaction during peptide synthesis nih.gov. Since the biological activity of a peptide is highly dependent on its specific stereochemistry, assessing the enantiomeric purity is critical nih.gov. This is a challenging analysis because D/L isomers have identical physical properties. Specialized analytical methods, such as chiral chromatography after peptide hydrolysis, are required to separate and quantify any undesirable D-isomers nih.govnih.govdigitellinc.com.
Table 3: Key Quality Control Tests for Synthetic Peptides
| Quality Control Test | Purpose | Analytical Method |
|---|---|---|
| Appearance | Visual inspection of the lyophilized powder. | Visual |
| Identity | To confirm the molecular weight of the target peptide. | Mass Spectrometry (MS) |
| Purity | To quantify the percentage of the target peptide relative to impurities. | RP-HPLC (UV detection) |
| Impurity Profile | To identify and characterize impurities. | LC-MS |
| Amino Acid Composition | To confirm the correct ratio of constituent amino acids. | Amino Acid Analysis (AAA) |
| Enantiomeric Purity | To quantify the presence of any D-amino acid isomers. | Chiral Chromatography with MS/MS |
| Counterion Content | To quantify the amount of residual counterions like TFA. | Ion Chromatography, ¹⁹F-NMR |
| Net Peptide Content | To determine the actual percentage of peptide in the lyophilized powder, accounting for water and counterions. | Amino Acid Analysis (AAA) |
Structural Elucidation and Conformational Analysis
Solution Structure Determination using Nuclear Magnetic Resonance (NMR) Spectroscopy
The solution conformation of a series of sst4-selective somatostatin (B550006) analogues, including peptides with the core sequence of the target compound, has been determined using two-dimensional NMR spectroscopy in DMSO-d6. nih.govpsu.edu These studies involve the analysis of nuclear Overhauser effects (NOEs), which provide information about the through-space proximity of protons, as well as the measurement of coupling constants and temperature coefficients of amide protons. psu.edu
The NMR data for this class of sst4-selective agonists revealed a conformational arrangement that is distinct from that of sst2-selective analogues like octreotide. nih.gov Specifically, the backbone of these sst4-selective peptides does not adopt the canonical type-II' β-turn that is characteristic of many other somatostatin analogues. nih.gov This finding highlights a key structural difference that likely underlies the receptor subtype selectivity.
The following table summarizes the types of data typically generated in such NMR studies, which are then used to calculate a family of representative structures.
| NMR Parameter | Information Provided |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Inter-proton distances (< 5-6 Å), defining the 3D fold. |
| TOCSY (Total Correlation Spectroscopy) | Identification of amino acid spin systems. |
| J-coupling constants | Dihedral angle constraints for the peptide backbone. |
| Amide proton temperature coefficients | Identification of intramolecularly hydrogen-bonded protons. |
Conformational Preferences and Key Structural Motifs for sst4 Binding
Structure-activity relationship (SAR) studies, in conjunction with conformational analysis, have identified key structural features essential for potent and selective sst4 agonism. For the compound H-Tyr-c[Cys-Phe-Ala-Trp-Lys-Thr-Phe-Cys]-OH (also referred to as analogue 19 in some literature), a high affinity for sst4 (IC50 = 1.98 nM) with over 250-fold selectivity against other somatostatin receptor subtypes has been reported. nih.gov
A critical determinant for sst4 selectivity in this series of analogues is the presence of an L-amino acid at position 8 (Trp in this case). nih.gov This is in contrast to many sst2-selective analogues which often feature a D-amino acid at this position. The substitution of Phe at position 7 with Ala, as in the target compound, was found to unexpectedly yield very high sst4 affinity and selectivity. nih.gov
The consensus structural motif for sst4-selective binding, derived from NMR studies of this class of peptides, involves a specific spatial arrangement of the side chains of the amino acids at positions 8 (Trp), 9 (Lys), and either 6 or 11 (Phe). nih.gov This unique pharmacophore model, defined by a distinct set of distances between the indole (B1671886) ring of Trp, the primary amino group of Lys, and an additional aromatic ring, is a necessary and sufficient condition to explain the binding affinities of these analogues. nih.gov
Molecular Dynamics Simulations and Theoretical Modeling of Conformational Space
While specific molecular dynamics (MD) simulations for H-Tyr-cys-phe-ala-trp-lys-thr-phe-cys-OH were not detailed in the primary search results, this computational technique is widely used to explore the conformational space of peptides and their interactions with receptors. MD simulations can complement NMR data by providing insights into the dynamic behavior of the peptide in a simulated physiological environment.
For somatostatin analogues and their receptors, MD simulations have been employed to:
Refine structures obtained from NMR or homology modeling.
Investigate the stability of different conformational states.
Simulate the binding process of the ligand to the receptor.
Identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.
Such computational studies on related somatostatin receptor systems have helped to rationalize the binding modes of various agonists and antagonists and to explain the basis of receptor subtype selectivity. biorxiv.org These theoretical models provide a dynamic picture of the conformational landscape available to the peptide, which is crucial for a comprehensive understanding of its biological function.
Molecular Pharmacology of Somatostatin Receptor Subtype 4 Sst4 Agonism
Receptor Binding Affinity and Selectivity Profile for sst4 over Other Somatostatin (B550006) Receptor Subtypes (sst1, sst2, sst3, sst5)
The affinity and selectivity of H-Tyr-cys-phe-ala-trp-lys-thr-phe-cys-OH for the five known somatostatin receptor subtypes have been characterized through rigorous in vitro assays.
Competitive radioligand displacement experiments are a cornerstone for determining the binding affinity of a ligand for its receptor. In these assays, the ability of the unlabeled compound, this compound, to displace a radiolabeled ligand from the somatostatin receptors is measured.
Using the non-selective radioligand [¹²⁵I]-(Leu⁸,D-Trp²²,Tyr²⁵)-Somatostatin-28, the peptide demonstrated a high affinity for the sst4 receptor, with a reported IC₅₀ value of 2.0 ± 0.5 nM. novoprolabs.comtgpeptide.com The IC₅₀ value represents the concentration of the peptide required to inhibit 50% of the specific binding of the radioligand. In stark contrast, its affinity for the other somatostatin receptor subtypes was significantly lower. The IC₅₀ values for sst1, sst2, sst3, and sst5 were determined to be >1000 nM, 622 ± 85 nM, 624 ± 213 nM, and 692 ± 166 nM, respectively. novoprolabs.comtgpeptide.com This marked difference in binding affinities underscores the compound's high selectivity for the sst4 receptor.
Table 1: Binding Affinity (IC₅₀, nM) of this compound for Human Somatostatin Receptor Subtypes
| Receptor Subtype | IC₅₀ (nM) |
|---|---|
| sst1 | >1000 |
| sst2 | 622 ± 85 |
| sst3 | 624 ± 213 |
| sst4 | 2.0 ± 0.5 |
| sst5 | 692 ± 166 |
Data from competitive radioligand displacement experiments using [¹²⁵I]-(Leu⁸,D-Trp²²,Tyr²⁵)-Somatostatin-28. novoprolabs.comtgpeptide.com
G-Protein Coupled Receptor (GPCR) Activation and Signaling Pathways
As a somatostatin analog, this compound exerts its biological effects through the activation of G-protein coupled receptors. The binding of this agonist to the sst4 receptor initiates a cascade of intracellular signaling events.
A primary signaling pathway for sst4 is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The functional activity of this compound as an sst4 agonist is often confirmed through cAMP accumulation assays. In these experiments, cells expressing the sst4 receptor are stimulated with forskolin (B1673556) to increase cAMP production, and the ability of the test compound to inhibit this increase is measured. The potency of the compound in these functional assays provides a measure of its efficacy as an agonist.
Beyond the inhibition of cAMP, the activation of sst4 by agonists can trigger other downstream signaling pathways. These can include the modulation of ion channels, such as the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, and the regulation of mitogen-activated protein kinase (MAPK) pathways. The specific downstream effects can be cell-type dependent and are investigated in various model systems to fully elucidate the functional consequences of sst4 agonism by this compound.
Comparative Analysis with Endogenous Ligands and Other Synthetic Somatostatin Analogs
The pharmacological profile of this compound is best understood in the context of the natural somatostatin peptides and other synthetic analogs. The endogenous ligands, somatostatin-14 and somatostatin-28, are non-selective and bind with high affinity to multiple somatostatin receptor subtypes. In contrast, this compound exhibits a clear preference for sst4, making it a valuable tool for studying the specific physiological roles of this receptor subtype. novoprolabs.comtgpeptide.com This selectivity distinguishes it from many other synthetic somatostatin analogs, which often target sst2 and/or sst5. The unique selectivity profile of this nonapeptide suggests its potential as a lead compound for the development of therapeutics targeting sst4-mediated pathways. tgpeptide.com
Structure Activity Relationship Sar Studies
Identification of Pharmacophoric Residues and Their Stereochemical Requirements
The pharmacophore of a molecule represents the essential three-dimensional arrangement of functional groups required for biological activity. In somatostatin (B550006) analogs, the key pharmacophoric elements are primarily located within a conserved sequence that includes a beta-turn structure. acs.org This core region is critical for receptor interaction, and its conformational integrity is paramount for high-affinity binding.
The aromatic residues Tyrosine (Tyr), Phenylalanine (Phe), and Tryptophan (Trp) play a pivotal role in the binding of somatostatin analogs to their receptors. These residues are involved in crucial hydrophobic and aromatic stacking interactions within the receptor's binding pocket. nih.govnih.gov
Tryptophan (Trp): The Trp residue is often considered a cornerstone of the somatostatin pharmacophore. The indole (B1671886) side chain of Trp engages in significant interactions that stabilize the ligand-receptor complex. nih.govendocrine.org The stereochemistry at this position is critical; substitution of the naturally occurring L-Trp with a D-Trp can dramatically increase the stability and receptor affinity of the analog. researchgate.net This modification helps to stabilize a specific beta-turn conformation that is favorable for binding. acs.org
The interplay between these aromatic residues is complex and isoform-specific. For example, in the SSTR2 receptor, a hydrophobic sub-pocket accommodates a Phe residue, and interactions with another Phe at position 6.54 of the receptor enhance binding affinity. nih.gov In contrast, SSTR3 features two Tyr residues that interact with the lower part of somatostatin, suggesting that ligands with aromatic moieties capable of hydrogen bonding would have improved selectivity for this isoform. nih.gov
The Lysine (B10760008) (Lys) and Threonine (Thr) residues are also integral components of the somatostatin pharmacophore, contributing to both binding affinity and receptor activation.
Lysine (Lys): The positively charged amino group of the Lys side chain is a critical feature for biological activity. nih.gov It often forms a salt bridge with a negatively charged residue, such as Aspartate (Asp), within the binding pocket of the receptor. nih.gov This electrostatic interaction is a key anchor point for the ligand. The importance of the amino group is underscored by the loss of activity when Lys is replaced by residues like ornithine or arginine. nih.gov Interestingly, the basicity of the amino group does not seem to directly correlate with biological activity, suggesting that deprotonation is not a prerequisite for binding. nih.gov Recent structural studies have confirmed that the Trp-Lys motif is a key element for stabilizing the bottom of the binding pocket in SSTR2. endocrine.org
The two Cysteine (Cys) residues in the peptide sequence form a disulfide bridge, creating a cyclic structure. This cyclization is a hallmark of many somatostatin analogs and is critical for their biological activity. nih.govacs.org
Conformational Constraint: The disulfide bond provides significant conformational rigidity to the peptide. nih.gov This pre-organizes the pharmacophoric residues into a conformation that is favorable for receptor binding, reducing the entropic penalty upon binding and leading to higher affinity. The unique three-dimensional conformation imparted by the disulfide bridge can also enhance membrane permeability. researchgate.net
Stability: The cyclic structure provided by the disulfide bridge enhances the metabolic stability of the peptide by making it less susceptible to degradation by exopeptidases. nih.govresearchgate.net
Activity: The integrity of the disulfide bridge is generally essential for potent biological activity. nih.govacs.org Analogs where the disulfide bond is reduced or removed often show a significant loss of activity. nih.gov However, the disulfide bond's role can be complex, and in some cases, its replacement with other types of bridges, such as a lanthionine (B1674491) (monosulfide) bridge, can lead to analogs with retained or even altered receptor selectivity profiles. nih.gov Studies on other peptides have also shown that the disulfide bond can be critical for antibacterial activity. mdpi.com The introduction of a second disulfide bridge in some somatostatin-14 analogs has been shown to increase molecular rigidity and, in some cases, enhance affinity for multiple receptor subtypes. nih.gov
Amino Acid Substitution (e.g., Alanine (B10760859) Scanning, D-amino acid substitutions)
Amino acid substitution is a powerful tool in SAR studies to probe the contribution of individual residues to the peptide's function.
Alanine Scanning: This technique involves systematically replacing each amino acid residue with Alanine (Ala) and measuring the effect on biological activity. wikipedia.org Alanine is chosen because its small, non-functional methyl side chain generally does not introduce new interactions or significant steric hindrance, thus revealing the importance of the original side chain. wikipedia.orguci.edu For instance, an alanine scan of a somatostatin analog could pinpoint which residues are critical for receptor binding and which are more tolerant to substitution. A combinatorial approach to alanine scanning has been used to rapidly map functional epitopes in protein-protein interactions. pnas.org Unexpectedly, substituting Phe with Ala at position 7 in some analogs has led to very high sst4 affinity and selectivity. nih.gov
D-amino Acid Substitutions: The replacement of an L-amino acid with its D-enantiomer can have profound effects on the peptide's conformation and stability. science.govmdpi.com As mentioned earlier, the substitution of L-Trp with D-Trp is a common and highly effective strategy to stabilize the bioactive β-turn conformation in somatostatin analogs, leading to increased potency and metabolic stability. researchgate.net However, D-amino acid substitutions at other positions can also be explored to fine-tune the peptide's properties. While such substitutions can sometimes disrupt protein conformation, they can also be beneficial. preprints.org For example, substituting glutamate (B1630785) with aspartate in a D-amino acid-containing prosthetic group has been shown to reduce kidney uptake of a radiolabeled antibody fragment. nih.gov
The following table summarizes the effects of some amino acid substitutions on the activity of somatostatin analogs:
| Substitution | Position | Effect on Activity/Selectivity | Reference |
| D-Trp for L-Trp | 8 | Increased stability and receptor affinity | researchgate.net |
| Ala for Phe | 7 | High sst4 affinity and selectivity | nih.gov |
| Tyr for Phe | 7 | High sst4 selectivity | nih.gov |
| Ornithine/Arginine for Lys | 9 | Loss of biological activity | nih.gov |
Influence of Cyclic Constraint on Receptor Selectivity and Potency
The cyclic nature of H-Tyr-cys-phe-ala-trp-lys-thr-phe-cys-OH, enforced by the disulfide bridge, is a key determinant of its receptor selectivity and potency. nih.gov
Receptor Selectivity: Different somatostatin receptor subtypes have distinct topographies in their binding pockets. The size and conformation of the cyclic peptide ring can favor binding to one receptor subtype over others. By modifying the ring size or the flexibility of the peptide backbone, it is possible to tune the selectivity profile. For example, the introduction of a second disulfide bridge to create bicyclic analogs enhances molecular rigidity and can alter the affinity for the five sst receptor subtypes. nih.gov
Potency: The conformational constraint imposed by cyclization reduces the number of accessible conformations, effectively pre-organizing the peptide into its bioactive shape. This leads to a lower entropic cost of binding and, consequently, higher potency. The backbone conformation of sst4-selective analogs has been found to differ from that of sst2-selective analogs, which typically feature a type-II' β-turn. acs.org
Rational Design Principles for Enhanced sst4 Selectivity
Based on extensive SAR studies, several rational design principles have emerged for developing somatostatin analogs with enhanced selectivity for the sst4 receptor. nih.gov
L-amino acid at position 8: Unlike many potent somatostatin analogs that are selective for other receptor subtypes and often incorporate a D-amino acid at position 8 (e.g., D-Trp), high sst4 selectivity is often associated with the presence of an L-amino acid at this position. nih.gov
Aromatic substitution at position 7: The introduction of an aromatic residue like Tyr or 4-aminophenylalanine (Aph) at position 7 can lead to high sst4 selectivity. nih.gov Surprisingly, even a simple Ala substitution at this position can result in very high sst4 affinity and selectivity. nih.gov
Specific three-dimensional motif: NMR studies of sst4-selective analogs have revealed a unique consensus structural motif. This motif is defined by a specific set of distances between the side chains of the residue at position 8 (e.g., Trp), the Lys at position 9, and an aromatic ring from a Phe residue. This arrangement is distinct from the model proposed for sst2/sst5 selectivity. acs.org
Modification of Trp8: For SSTR4, modification of the Trp8 residue in somatostatin-14 analogs with groups that can act as hydrogen bond acceptors is predicted to improve specificity for this isoform. nih.gov
The combination of a Tyr at position 2 and an L-Trp at position 8 in the sequence H-Tyr-c[Cys-Phe-Ala-Trp-Lys-Thr-Phe-Cys]-OH has been shown to retain high affinity and selectivity for sst4. nih.gov This highlights the synergistic effect of multiple strategic modifications in achieving the desired receptor selectivity profile.
Preclinical Biological Activity in Model Systems
In Vitro Cellular Studies (e.g., HEK 293 cell lines, BV2 microglia)
Competitive radioligand displacement experiments have been crucial in characterizing the binding profile of H-Tyr-cys-phe-ala-trp-lys-thr-phe-cys-OH. These studies, utilizing a non-selective radioligand, have demonstrated the peptide's high affinity for the sst4 receptor, with an IC50 value of 2.0 ± 0.5 nM. novoprolabs.com In contrast, its affinity for other somatostatin (B550006) receptor subtypes is significantly lower, with IC50 values greater than 1000 nM for sst1, 622 ± 85 nM for sst2, 624 ± 213 nM for sst3, and 692 ± 1 nM for sst5. novoprolabs.com This highlights the selectivity of this compound for the sst4 receptor.
Detailed studies on the effects of this specific peptide on Human Embryonic Kidney 293 (HEK 293) cell lines or BV2 microglia are not extensively available in the public domain. Research on other somatostatin analogs has utilized these cell lines to investigate downstream signaling pathways and cellular responses following receptor activation.
Ex Vivo Tissue Responses (e.g., rat aortic ring contraction assays)
Specific data from ex vivo tissue response assays, such as rat aortic ring contraction assays, for the compound this compound are not readily found in the reviewed literature. Such assays are typically employed to assess the vasoactive properties of a compound.
In Vivo Animal Model Investigations Pertaining to Receptor Function and Pathway Modulation
While the selective sst4 agonism of this compound suggests its potential for investigation in various animal models, specific studies detailing its effects on receptor function and pathway modulation in vivo are limited.
Neuropathic Pain Models (e.g., streptozotocin-induced diabetic rat, breast cancer-induced bone pain)
There is a lack of specific published research investigating the effects of this compound in established neuropathic pain models like the streptozotocin-induced diabetic rat or models of breast cancer-induced bone pain. The role of sst4 receptor activation in nociceptive pathways is an area of interest, but direct evidence involving this particular peptide is not available.
Learning and Memory Evaluation in Cognitive Decline Models (e.g., senescence accelerated mouse-prone 8 model of AD)
Specific studies evaluating the impact of this compound on learning and memory in cognitive decline models, such as the senescence-accelerated mouse-prone 8 (SAMP8) model of Alzheimer's Disease, have not been identified in the available literature.
Anti-inflammatory Actions in Animal Models
The anti-inflammatory potential of this compound in animal models has not been specifically documented in accessible research. The sst4 receptor is known to be expressed on immune cells, suggesting a potential role in modulating inflammation, but experimental data for this peptide is needed.
Data Table: Somatostatin Receptor Binding Affinity of this compound
| Receptor Subtype | IC50 (nM) |
|---|---|
| sst1 | >1000 |
| sst2 | 622 ± 85 |
| sst3 | 624 ± 213 |
| sst4 | 2.0 ± 0.5 |
| sst5 | 692 ± 1 |
Data from competitive radioligand displacement experiments. novoprolabs.com
Table of Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Tyrosine | Tyr |
| Cysteine | Cys |
| Phenylalanine | Phe |
| Alanine (B10760859) | Ala |
| Tryptophan | Trp |
| Lysine (B10760008) | Lys |
Computational and Biophysical Approaches to Ligand Receptor Interactions
Homology Modeling of the sst4 Receptor
Due to the challenges in crystallizing G-protein coupled receptors (GPCRs) like the sst4 receptor, homology modeling has been a important technique to generate a three-dimensional structure. nih.gov The process typically involves using the known crystal structure of a related GPCR as a template. For the sst4 receptor, the β2-adrenergic receptor has been frequently utilized as a template for modeling its structure. nih.gov The quality of the homology model is critical for the accuracy of subsequent docking and molecular dynamics studies. The sequence alignment between the target (sst4) and the template (e.g., β2-adrenergic receptor) is a foundational step, followed by model building and refinement to ensure a stereochemically sound and energetically favorable conformation. The resulting model provides a structural framework to visualize the binding pocket and key residues that may interact with ligands. nih.gov
Ligand-Receptor Docking and Binding Mode Prediction
Molecular docking simulations are employed to predict the preferred binding orientation of H-Tyr-cys-phe-ala-trp-lys-thr-phe-cys-OH within the active site of the sst4 receptor homology model. These simulations explore various possible conformations of the ligand within the receptor's binding pocket and rank them based on a scoring function that estimates the binding affinity. nih.gov
The central pharmacophore of somatostatin (B550006) analogs, typically comprising the Trp-Lys motif, is known to be crucial for binding. nih.gov Docking studies often reveal that the tryptophan residue of the peptide forms a key interaction with a specific residue in the transmembrane domain 5 (TM5) of the sst4 receptor, such as Thr215^5.42. nih.gov The lysine (B10760008) residue is also critical, often forming salt bridges with acidic residues in the receptor. The predicted binding mode provides insights into the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-receptor complex. These predictions are essential for understanding the structural basis of ligand recognition and for guiding site-directed mutagenesis experiments to validate the predicted interactions. nih.govnih.gov
Molecular Dynamics Simulations of Ligand-Bound sst4 Receptor Complexes
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the study of its conformational changes and stability over time in a simulated physiological environment. nih.govnih.gov Starting from the docked pose of this compound bound to the sst4 receptor, MD simulations can be performed for several nanoseconds or even microseconds. nih.gov
These simulations can reveal:
Conformational Flexibility: Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms can identify flexible regions and stable interaction points. nih.gov The extracellular loop 2 (ECL2) of the sst4 receptor, for instance, is known to be flexible and can adopt different conformations upon ligand binding. nih.govnih.gov
Interaction Stability: The persistence of specific hydrogen bonds and hydrophobic contacts observed in the initial docking pose can be monitored throughout the simulation, providing evidence for their importance in maintaining the bound state. nih.gov
Solvent Effects: Explicit solvent models in MD simulations allow for a more realistic representation of the binding environment and the role of water molecules in mediating ligand-receptor interactions. nih.gov
MD simulations have been instrumental in showing that the binding of somatostatin analogs to the sst4 receptor can be an induced-fit process, where both the ligand and the receptor undergo conformational adjustments to achieve an optimal fit. nih.govmdpi.com
Energetic Contributions of Key Residues to Binding Selectivity
To quantify the importance of individual amino acid residues in the binding of this compound to the sst4 receptor, per-residue energy decomposition analyses are often performed on the trajectories obtained from MD simulations. mdpi.comresearchgate.net This method calculates the contribution of each residue to the total binding free energy.
Studies on somatostatin analogs have identified several key residues in the sst4 receptor that significantly contribute to the binding energy and selectivity. nih.govmdpi.com These residues are often located in the transmembrane helices and extracellular loops. For example, a quadruplet of residues in transmembrane helix 7 (TM7) is thought to be crucial for ligand recognition and selectivity among different somatostatin receptor subtypes. nih.gov In sst4, this region includes Asn-His-Val-Ser. nih.gov The interaction between the tryptophan (W8) of the peptide and Thr215^5.42 in sst4 is also highlighted as a key determinant of specificity. nih.gov
Below is a table summarizing some of the key interacting residues in the sst4 receptor and their putative roles in binding somatostatin analogs like this compound, based on computational studies.
| s_st4 Receptor Residue | Location | Putative Interaction with Ligand | Reference |
| D122 | TM3 | Forms a salt bridge with the Lys residue of the ligand. | mdpi.com |
| Thr215^5.42 | TM5 | Forms a hydrogen bond with the Trp residue of the ligand. | nih.gov |
| Asn-His-Val-Ser Quadruplet | TM7 | Crucial for ligand recognition and selectivity. | nih.gov |
| Gln279 | ECL3 | May form interactions with the ligand. | rsc.org |
| Y302 | TM7 | Important for binding of somatostatin to both sst2 and sst4. | mdpi.com |
These energetic analyses provide a quantitative basis for understanding the molecular determinants of binding affinity and selectivity, which is invaluable for the rational design of more potent and selective sst4 receptor agonists.
Advanced Research Applications and Future Perspectives
Development as Research Probes for sst4 Biology
The utility of a compound as a research probe is defined by its ability to selectively interact with a biological target, thereby allowing investigators to study that target's function, distribution, and behavior. H-Tyr-c[Cys-Phe-Ala-Trp-Lys-Thr-Phe-Cys]-OH excels in this role due to its high affinity and remarkable selectivity for the sst4 receptor over other somatostatin (B550006) receptor subtypes (sst1, 2, 3, and 5). novoprolabs.comnih.gov
In competitive radioligand displacement experiments, this peptide demonstrated a high affinity for sst4, with a reported IC50 value of approximately 2.0 nM. novoprolabs.comnih.gov In contrast, its affinity for other somatostatin receptors is significantly lower, making it an ideal tool to isolate and study sst4-mediated biological pathways. novoprolabs.com This selectivity is critical because the five sst receptor subtypes share considerable similarities in their ligand-binding surfaces, which often complicates the design of subtype-specific agonists. biorxiv.org
Functionally, the peptide acts as a full agonist, potently inhibiting forskolin-stimulated cyclic AMP (cAMP) production in cells engineered to express the sst4 receptor. nih.gov This confirms that the peptide not only binds to the receptor but also activates its downstream signaling pathways. Furthermore, research has demonstrated that analogs of this peptide can be successfully radiolabeled, for instance with Iodine-125, to create high-affinity radiotracers. nih.gov These labeled probes can selectively bind to cells expressing sst4, enabling precise visualization and quantification of the receptor in various tissues and cell lines without significant binding to other sst subtypes. nih.gov The development of such selective chemical tools is indispensable for elucidating the specific physiological and pathophysiological roles of the sst4 receptor. nih.govmdpi.com
Table 1: Binding Affinity Profile of H-Tyr-c[Cys-Phe-Ala-Trp-Lys-Thr-Phe-Cys]-OH This interactive table summarizes the reported IC50 values, indicating the concentration of the peptide required to inhibit 50% of radioligand binding to each somatostatin receptor subtype.
| Receptor Subtype | Reported IC50 (nM) | Selectivity vs. sst4 |
|---|---|---|
| sst4 | ~2.0 | - |
| sst1 | >1000 | >500-fold |
| sst2 | ~622 | ~311-fold |
| sst3 | ~624 | ~312-fold |
| sst5 | ~692 | ~346-fold |
Data sourced from multiple studies. novoprolabs.comnih.gov
Strategies for Optimizing Peptide Stability and Pharmacokinetic Properties in Preclinical Research
While native peptides often exhibit high potency, their application in preclinical research can be hampered by poor pharmacokinetic profiles, including low metabolic stability and rapid clearance. mdpi.comnih.gov Consequently, a significant focus of medicinal chemistry is the strategic modification of peptide leads like H-Tyr-c[Cys-Phe-Ala-Trp-Lys-Thr-Phe-Cys]-OH to enhance their druglike properties for research applications.
Key Optimization Strategies:
Cyclization: The inherent disulfide bridge in this peptide is a form of cyclization that introduces conformational rigidity. This constraint is a known strategy to improve metabolic stability, receptor selectivity, and potency by shielding the peptide backbone from degradation by proteases. mdpi.comnih.gov
Amino Acid Substitution: Replacing natural L-amino acids with unnatural or D-amino acids at key positions is a common and effective technique. researchgate.net This can disrupt recognition by proteolytic enzymes and further stabilize the peptide's bioactive conformation. nih.govmdpi.com For example, the incorporation of just one non-natural amino acid has been shown to increase the serum stability of somatostatin analogs. mdpi.com
Terminal Modifications: Capping the N-terminus (e.g., through carbamoylation) or the C-terminus can protect the peptide from exopeptidases and has been shown in related analogs to improve affinity and selectivity. nih.govresearchgate.net
Backbone Modification and "Stapling": Altering the peptide backbone or introducing a hydrocarbon "staple" can reinforce secondary structures like α-helices. This stapling creates a shield against proteolysis, significantly enhancing serum stability. nih.gov
Macromolecular Conjugation: Attaching large molecules such as polyethylene (B3416737) glycol (PEGylation) or lipids (lipidation) can increase the hydrodynamic radius of the peptide. biorxiv.orgresearchgate.net This modification helps to reduce renal clearance and prolong the in vivo half-life, extending the peptide's duration of action in preclinical models. biorxiv.orgnih.gov
These strategies are not mutually exclusive and are often combined to systematically improve the stability and pharmacokinetic profile of a peptide, making it a more robust tool for in vivo pharmacological studies.
Potential as a Lead Compound for Novel Chemical Entity (NCE) Discovery in Research Contexts
A lead compound is a chemical starting point for the development of new drugs or chemical probes. Due to its high potency and selectivity, H-Tyr-c[Cys-Phe-Ala-Trp-Lys-Thr-Phe-Cys]-OH is an exemplary lead compound for research programs aimed at discovering novel sst4-targeted agents. nih.govbiorxiv.org
The process of NCE discovery often begins with detailed structure-activity relationship (SAR) studies on the lead peptide. mdpi.comresearchgate.net By systematically modifying each amino acid in the sequence, researchers can identify the "pharmacophore"—the essential residues and functional groups responsible for binding to and activating the sst4 receptor. nih.gov For instance, research on related analogs has revealed that maintaining an L-amino acid at position 8 is a key determinant of sst4 selectivity. nih.gov
This detailed understanding of the peptide's interaction with the sst4 receptor provides a blueprint for designing novel molecules. While peptides themselves can be therapeutic agents, the ultimate goal in some research contexts is to develop non-peptide, small-molecule drugs that mimic the action of the original peptide but possess improved properties, such as oral bioavailability. nih.govnih.gov The peptide lead serves as the critical tool to validate the therapeutic hypothesis and to guide the rational design of these new chemical entities. mdpi.com
In recent years, nature has also provided new starting points for sst4 agonist discovery. Potent and selective sst4-activating peptides, such as consomatin Fj1, have been discovered in the venom of marine cone snails, highlighting that natural sources remain a rich repository of highly evolved and stable peptide leads for drug discovery. biorxiv.orgresearchgate.net
Challenges and Opportunities in Peptide-Based sst4 Agonist Research
The development of peptide-based sst4 agonists is a field characterized by both significant challenges and compelling opportunities.
Challenges:
Receptor Subtype Selectivity: The high degree of similarity between the sst1 and sst4 receptors makes achieving high selectivity a persistent challenge for researchers. biorxiv.orgmdpi.com
Pharmacokinetic Hurdles: Like most peptides, sst4 agonists often face issues of poor metabolic stability due to enzymatic degradation, rapid clearance from the body, and a lack of oral bioavailability, which typically necessitates administration via injection. mdpi.comnih.gov
Cost of Synthesis: The chemical synthesis of complex, modified peptides on a large scale can be more costly and resource-intensive compared to the production of traditional small-molecule drugs. nih.gov
Opportunities:
Unmet Therapeutic Need: Sst4 agonists have shown considerable promise in preclinical models as a potential new class of therapeutics for conditions such as chronic neuropathic and inflammatory pain. nih.govnih.govfrontiersin.org A key advantage is that activating the sst4 receptor does not appear to cause the endocrine-related side effects associated with activating other somatostatin subtypes, presenting a major therapeutic opportunity. mdpi.comfrontiersin.org
Advances in Peptide Chemistry: The field is continuously evolving, with new methods like peptide stapling, novel unnatural amino acids, and advanced cyclization techniques helping to overcome traditional stability and pharmacokinetic limitations. nih.govresearchgate.netmdpi.com
Inherent Advantages of Peptides: Peptides often display higher potency and selectivity for their targets compared to small molecules, which can lead to fewer off-target effects. biorxiv.org
Novel Discovery Platforms: The exploration of unique sources, such as animal venoms, is yielding novel peptide scaffolds with inherent stability and selectivity, opening up new avenues for lead discovery and optimization. biorxiv.orgresearchgate.net
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
